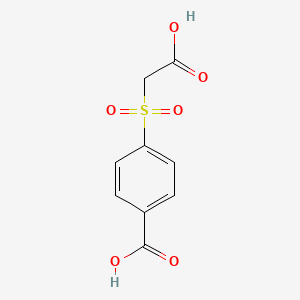![molecular formula C12H12N2O2S B11990419 2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)
2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thienyl group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide typically involves the condensation of 2-methyl-3-furoic acid hydrazide with 3-methyl-2-thiophenecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or sulfoxides.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-methyl-N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide is unique due to its combination of a furan ring and a thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-4-6-17-11(8)7-13-14-12(15)10-3-5-16-9(10)2/h3-7H,1-2H3,(H,14,15)/b13-7+ |
Clave InChI |
VSCDIGGMZKAZCY-NTUHNPAUSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(OC=C2)C |
SMILES canónico |
CC1=C(SC=C1)C=NNC(=O)C2=C(OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990340.png)
![Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990346.png)
![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)
![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11990410.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
